In-depth Technical Guide: Pharmacological Properties of SCH-33303
In-depth Technical Guide: Pharmacological Properties of SCH-33303
A comprehensive review of the available scientific literature reveals no public documentation or research pertaining to a compound designated as "SCH-33303." Extensive searches of pharmacological databases and scientific publications have not yielded any information regarding its mechanism of action, binding affinities, or in vitro and in vivo studies.
This suggests that "SCH-33303" may represent one of the following possibilities:
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A typographical error: The designation may be a mistake, with the intended compound being a different, publicly documented molecule. It is recommended to verify the compound's name and any associated chemical identifiers.
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An internal development code: Pharmaceutical companies often use internal codes for compounds during early-stage research and development. These codes are typically not made public unless the compound progresses to later stages of clinical trials or publication.
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A discontinued compound: The compound may have been synthesized and tested but was discontinued early in the development process, and as a result, no data was ever published.
Given the absence of data for SCH-33303, this guide will present information on other, similarly named compounds from Schering-Plough ("SCH") that were identified during the search, in the event that "SCH-33303" is a misidentification of one of these.
Potential Alternative Compounds
SCH 42427 and SCH 39304: Antifungal Agents
SCH 39304 is a triazole antifungal agent that exists as a racemic mixture of two enantiomers: SCH 42427 and SCH 42426. Pharmacological studies have demonstrated that SCH 42427 is the active enantiomer, exhibiting significantly greater antifungal activity than both the racemic mixture and the other enantiomer, SCH 42426, which is largely inactive.
As a triazole antifungal, SCH 42427's mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.
The following tables summarize the comparative efficacy of SCH 42427, SCH 39304, and SCH 42426 in various studies.
Table 1: In Vitro Activity of SCH 42427, SCH 39304, and SCH 42426
| Compound | In Vitro Activity against Yeasts and Dermatophytes |
| SCH 42427 | Twofold more active than SCH 39304 |
| SCH 39304 | Baseline activity |
| SCH 42426 | Inactive (MICs > 64 µg/ml) |
Table 2: In Vivo Efficacy in a Systemic Candida albicans Infection in Mice
| Compound | 50% Protective Dose (PD50) (mg/kg, p.o.) | 50% Effective Dose (ED50) (mg/kg, p.o.) |
| SCH 42427 | 0.17 | 0.47 |
| SCH 39304 | 0.21 | 0.62 |
| SCH 42426 | > 100 | > 100 |
Table 3: In Vivo Efficacy in a Pulmonary Aspergillus flavus Infection in Mice
| Compound | 50% Protective Dose (PD50) (mg/kg, p.o.) |
| SCH 42427 | 13 |
| SCH 39304 | 18 |
| SCH 42426 | > 250 |
Table 4: In Vivo Efficacy in a C. albicans Vaginal Infection in Hamsters
| Compound | 50% Effective Dose (ED50) (mg/kg, p.o.) |
| SCH 42427 | 3.5 |
| SCH 39304 | 8.5 |
| SCH 42426 | 320 |
Table 5: In Vivo Efficacy in a Topical Trichophyton mentagrophytes Infection in Guinea Pigs
| Compound | Relative Topical Activity |
| SCH 42427 | ~2-fold more active than SCH 39304 |
| SCH 39304 | Baseline activity |
| SCH 42426 | ~100-fold less active than SCH 42427 |
Detailed experimental protocols for the above-cited studies would include standard methodologies for:
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In Vitro Susceptibility Testing: Broth microdilution or agar dilution methods to determine Minimum Inhibitory Concentrations (MICs) against a panel of fungal isolates.
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Systemic Candidiasis Mouse Model: Mice are systemically infected with Candida albicans, followed by oral administration of the test compounds. Efficacy is measured by survival rates (PD50) or reduction in fungal burden in target organs (ED50).
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Pulmonary Aspergillosis Mouse Model: Mice are infected with Aspergillus flavus via inhalation, followed by treatment with the test compounds. The protective dose (PD50) is determined based on survival.
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Vaginal Candidiasis Hamster Model: Hamsters are intravaginally infected with Candida albicans. The effective dose (ED50) is determined by the reduction in fungal colonization after oral administration of the compounds.
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Dermatophytosis Guinea Pig Model: A localized skin infection with Trichophyton mentagrophytes is established on guinea pigs. The test compounds are applied topically, and efficacy is assessed by the resolution of skin lesions.
Caption: Mechanism of action of the triazole antifungal agent SCH 42427.
